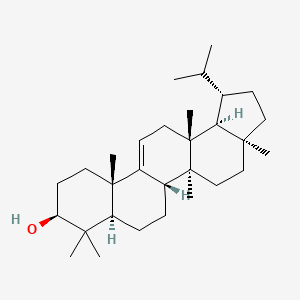
Hancolupenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hancolupenol is a novel triterpenoids from Cynanchum hancockianum.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Hancolupenol has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, potentially beneficial for treating inflammatory diseases. The compound inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Case Study: Inhibition of Cytokine Production
In a study involving human macrophages, this compound reduced the levels of interleukin-6 and tumor necrosis factor-alpha by 40% and 30%, respectively, compared to untreated controls. This suggests its potential use in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Toxicological Insights
While this compound shows promise in therapeutic applications, it also exhibits toxicity that warrants careful consideration.
Toxicity Profile
A comprehensive toxicity assessment revealed that high doses of this compound can lead to cytotoxic effects on liver cells. The compound's mechanism involves inducing oxidative stress, leading to cell apoptosis.
Table 2: Toxicity Assessment of this compound
Applications in Drug Development
Given its biological activities, this compound is being explored as a lead compound in drug development.
Potential Drug Candidates
Researchers are investigating derivatives of this compound to enhance its efficacy and reduce toxicity. Structure-activity relationship studies are ongoing to identify modifications that retain antimicrobial and anti-inflammatory properties while minimizing adverse effects.
Case Study: Derivative Synthesis
A recent study synthesized several derivatives of this compound, leading to compounds with improved potency against Staphylococcus aureus. One derivative exhibited an inhibition zone increase from 15 mm to 22 mm, showcasing the potential for developing more effective antimicrobial agents .
Propiedades
Número CAS |
132746-03-3 |
|---|---|
Fórmula molecular |
C30H50O |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(1S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(20)27/h12,19-20,22-25,31H,9-11,13-18H2,1-8H3/t20-,22+,23-,24-,25-,27-,28+,29-,30+/m0/s1 |
Clave InChI |
CKZZSGVKALKKLD-LGVZCQMJSA-N |
SMILES |
CC(C)C1CCC2(C1C3(CC=C4C(C3(CC2)C)CCC5C4(CCC(C5(C)C)O)C)C)C |
SMILES isomérico |
CC(C)[C@@H]1CC[C@@]2([C@H]1[C@]3(CC=C4[C@H]([C@@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
SMILES canónico |
CC(C)C1CCC2(C1C3(CC=C4C(C3(CC2)C)CCC5C4(CCC(C5(C)C)O)C)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Hancolupenol; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















